molecular formula C15H12O B13631827 4-(4-Ethenylphenyl)benzaldehyde CAS No. 155686-71-8

4-(4-Ethenylphenyl)benzaldehyde

Cat. No.: B13631827
CAS No.: 155686-71-8
M. Wt: 208.25 g/mol
InChI Key: PVFRQQZHGFVMSY-UHFFFAOYSA-N
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Description

4-(4-Ethenylphenyl)benzaldehyde is an organic compound with the molecular formula C15H12O. It is characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with an ethenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethenylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde is reacted with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Sonogashira coupling reaction mentioned above is a scalable method that can be adapted for industrial use, given the availability of starting materials and appropriate reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethenylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2), while hydroboration can be performed using borane (BH3).

Major Products Formed

    Oxidation: 4-(4-Ethenylphenyl)benzoic acid.

    Reduction: 4-(4-Ethenylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Ethenylphenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethenylphenyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing it to form Schiff bases with amines, oximes with hydroxylamine, and hydrazones with hydrazine . The ethenyl group can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethenylphenyl)benzaldehyde is unique due to the presence of both an aldehyde and an ethenyl group, which allows for a wide range of chemical reactions and applications. Its structural features make it a valuable compound in the synthesis of complex organic molecules and materials.

Properties

CAS No.

155686-71-8

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

4-(4-ethenylphenyl)benzaldehyde

InChI

InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h2-11H,1H2

InChI Key

PVFRQQZHGFVMSY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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